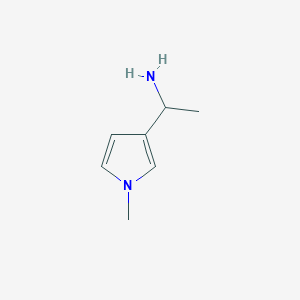

1-(1-methyl-1H-pyrrol-3-yl)ethan-1-amine

Description

Significance of Pyrrole-Based Amines in Contemporary Organic Chemistry

Pyrrole (B145914), a five-membered aromatic heterocycle containing a nitrogen atom, serves as a foundational scaffold for a vast array of biologically active molecules. nih.govmdpi.com Its derivatives are integral to numerous natural products, pharmaceuticals, and advanced materials. lucp.netalliedacademies.org The incorporation of an amine functional group onto the pyrrole ring, creating pyrrole-based amines, further enhances the molecular diversity and biological potential of this privileged structure. nih.gov

Historical Context of Pyrrole Synthesis and Modification Relevant to 1-(1-methyl-1H-pyrrol-3-yl)ethan-1-amine

The synthesis of the pyrrole core has been a subject of extensive research for over a century, with several named reactions remaining fundamental to its construction. The preparation of a 3-substituted N-methylpyrrole derivative like this compound relies on these established methods, followed by specific functionalization.

Two of the most classical and versatile methods for pyrrole ring formation are the Paal-Knorr synthesis and the Hantzsch pyrrole synthesis .

Paal-Knorr Synthesis: First reported in 1884, this method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). alfa-chemistry.comwikipedia.org To synthesize an N-methylated pyrrole, methylamine (B109427) would be used as the nitrogen source. This reaction is typically catalyzed by acid and is a highly effective method for producing substituted pyrroles. alfa-chemistry.comorganic-chemistry.org

Hantzsch Pyrrole Synthesis: Also developed in the late 19th century, this synthesis is a multi-component reaction involving an α-haloketone, a β-ketoester, and ammonia or a primary amine. wikipedia.org This method allows for the assembly of highly functionalized pyrroles. nih.gov

The synthesis of a 3-substituted pyrrole, as in the target molecule, can be more challenging than substitution at the 2- or 5-positions due to the inherent reactivity of the pyrrole ring. thieme-connect.com Historically, strategies to achieve 3-substitution have involved the use of protecting groups on the nitrogen to sterically hinder the more reactive alpha-positions, directing electrophilic attack to the beta-position. researchgate.net

The final step in synthesizing this compound would likely involve the conversion of a precursor, such as 1-(1-methyl-1H-pyrrol-3-yl)ethan-1-one, via a process called reductive amination . masterorganicchemistry.com This common and efficient reaction involves treating the ketone with ammonia or an amine in the presence of a reducing agent to form the desired amine. organic-chemistry.org

The table below summarizes the key historical synthetic methods relevant to the formation of the core structure of this compound.

| Synthesis Method | Reactants | Product Type | Year Reported |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Primary amine/Ammonia | Substituted Pyrrole | 1884 |

| Hantzsch Pyrrole Synthesis | α-Haloketone, β-Ketoester, Primary amine/Ammonia | Substituted Pyrrole | 1890 |

Current Research Landscape and Future Directions for this compound

While specific research exclusively focused on this compound is limited in publicly available literature, the broader field of substituted pyrroles is an active area of investigation. Current research efforts are largely centered on the development of novel pyrrole derivatives with therapeutic potential. colab.wsresearchgate.net

Current Research Focus Areas for Pyrrole Derivatives:

Antimicrobial Agents: There is a continuous search for new antimicrobial compounds to combat drug-resistant pathogens. Pyrrole derivatives have shown promise as antibacterial and antifungal agents. nih.govnih.gov

Anticancer Agents: The pyrrole scaffold is present in several natural and synthetic compounds with cytotoxic activity against various cancer cell lines. colab.ws Research is ongoing to develop more potent and selective pyrrole-based anticancer drugs.

Enzyme Inhibitors: Pyrrole-containing molecules have been designed and synthesized as inhibitors for various enzymes implicated in disease, such as tyrosinase and monoamine oxidase. mdpi.comfrontiersin.org

Future Directions:

The future for compounds like this compound lies in their potential as building blocks for more complex molecules with tailored biological activities. The primary amine group provides a convenient handle for further chemical modification, allowing for the synthesis of a library of derivatives for biological screening.

Potential future research directions could include:

Synthesis and Biological Evaluation: The synthesis of this compound and a series of its derivatives, followed by screening for various biological activities, would be a logical first step.

Molecular Docking Studies: Computational methods could be employed to predict the binding of this compound and its analogs to specific biological targets, guiding the design of more potent molecules. frontiersin.org

Development of Novel Synthetic Methodologies: The development of more efficient and environmentally friendly methods for the synthesis of 3-substituted pyrroles remains an important goal in organic chemistry. lucp.net

The table below provides a hypothetical research plan for exploring the potential of this compound.

| Research Phase | Objective | Key Activities |

| Phase 1: Synthesis & Characterization | To synthesize and purify the target compound and its derivatives. | Multi-step synthesis, purification (e.g., chromatography), structural analysis (NMR, Mass Spectrometry). |

| Phase 2: Biological Screening | To evaluate the biological activity of the synthesized compounds. | In vitro assays for antimicrobial, anticancer, and enzyme inhibitory activity. |

| Phase 3: Lead Optimization | To improve the activity and properties of the most promising compounds. | Structure-activity relationship (SAR) studies, chemical modification, computational modeling. |

Structure

3D Structure

Properties

IUPAC Name |

1-(1-methylpyrrol-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-6(8)7-3-4-9(2)5-7/h3-6H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCUKVKZMLTDJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN(C=C1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Elucidation of Reactions Involving 1 1 Methyl 1h Pyrrol 3 Yl Ethan 1 Amine and Its Precursors

Reaction Pathway Analysis and Transition State Characterization

The formation of the target compound is not a single event but a cascade of reactions, each with its own intricate pathway and transition states. The primary stages involve the construction of the substituted pyrrole (B145914) ring system, followed by the installation of the amine functional group.

The core of the precursor molecule is the substituted pyrrole ring. Its synthesis can be achieved through various classical and modern cyclization strategies, most of which culminate in the formation of the five-membered heterocycle.

The Paal-Knorr synthesis is a prominent method for forming pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). pharmaguideline.comorganic-chemistry.org For the synthesis of a precursor to 1-(1-methyl-1H-pyrrol-3-yl)ethan-1-amine, this would involve reacting a suitably substituted 1,4-dicarbonyl with methylamine (B109427). The mechanism commences with the nucleophilic attack of the amine on one of the carbonyl carbons to form a hemiaminal intermediate. organic-chemistry.org Subsequent dehydration leads to an imine, which then undergoes an intramolecular nucleophilic attack by the enol or enamine tautomer of the remaining carbonyl group. This key cyclization step is a favored 5-exo-trig process, where the attacking atom adds to a trigonal (sp2-hybridized) carbon outside the newly forming ring. rsc.org Baldwin's rules predict that 5-exo-trig cyclizations are kinetically favorable due to optimal orbital overlap in the transition state. rsc.orgchemtube3d.com The reaction concludes with dehydration to yield the aromatic pyrrole ring. wikipedia.org

Other classical methods like the Knorr pyrrole synthesis , which uses an α-amino-ketone and a β-ketoester, and the Hantzsch synthesis , reacting a β-ketoester with an α-haloketone and an amine, also provide routes to substituted pyrroles through different cyclization pathways. pharmaguideline.comwikipedia.orgwikipedia.org

Modern approaches have expanded the toolbox for pyrrole synthesis. For example, a three-component reaction involving an alkyl 2-aminoester, a 1,3-dicarbonyl compound, and a base can yield substituted pyrroles. The proposed mechanism involves the initial formation of an enamine intermediate, followed by a 5-exo-trig intramolecular cyclization to create the pyrrole ring scaffold. mdpi.com Radical cyclizations also offer a powerful route. The 5-exo-trig radical cyclization is a highly favorable process used to construct five-membered rings and has been applied in the synthesis of pyrrolidin-2-ones, which are structurally related to pyrrole precursors. rsc.orgresearchgate.net

Table 1: Comparison of Selected Pyrrole Ring Cyclization Strategies

| Synthesis Name | Typical Precursors | Key Mechanistic Step | Relevance to Substituted Pyrroles |

|---|---|---|---|

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Primary amine/Ammonia | Nucleophilic attack of amine, cyclization via hemiaminal, dehydration. organic-chemistry.org | Highly versatile for various N-substituted and C-substituted pyrroles. pharmaguideline.comorganic-chemistry.org |

| Knorr Synthesis | α-Amino-ketone, Compound with active methylene (B1212753) group (e.g., β-ketoester) | Condensation to form an imine, tautomerization to an enamine, cyclization, and dehydration. wikipedia.org | Classic method for synthesizing specifically substituted pyrroles. wikipedia.orgwikipedia.org |

| Barton-Zard Synthesis | Isocyanoacetate, Nitroalkene | Michael addition followed by a 5-endo-dig cyclization and elimination. wikipedia.org | Provides access to pyrroles with specific substitution patterns. pharmaguideline.com |

| Radical Cyclization | Unsaturated precursors (e.g., N-allyl-α-bromoacetamides) | 5-exo-trig radical cyclization onto a double bond. researchgate.net | Used to form the core ring structure, often with high stereocontrol. researchgate.netresearchgate.net |

Reductive amination is the most direct and common method for converting the ketone precursor, 1-(1-methyl-1H-pyrrol-3-yl)ethan-1-one, into the target amine. wikipedia.org This transformation is a cornerstone of amine synthesis due to its efficiency and control, which helps avoid the over-alkylation often seen in direct alkylation methods. masterorganicchemistry.com The reaction proceeds in two distinct, sequential steps that typically occur in a single pot. wikipedia.orglibretexts.org

Imine or Iminium Ion Formation : The reaction begins with the nucleophilic addition of an amine (in this case, ammonia, to form a primary amine) to the carbonyl carbon of the ketone precursor. wikipedia.orgyoutube.com This forms an unstable carbinolamine (hemiaminal) intermediate. Under mildly acidic conditions, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). Elimination of water results in the formation of a C=N double bond, yielding an imine. If the reaction is catalyzed by acid, the imine nitrogen can be protonated to form a more electrophilic iminium ion. youtube.com This initial phase is an equilibrium process, often driven towards the imine by the removal of water. wikipedia.org

Reduction of the Imine/Iminium Ion : The C=N bond of the imine or iminium ion is then reduced to a C-N single bond to form the final amine product. masterorganicchemistry.com This is achieved by introducing a suitable reducing agent. A key feature of successful reductive amination is the use of a reducing agent that is selective for the imine/iminium ion over the starting ketone. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this purpose because it is less reactive towards ketones and aldehydes at neutral or weakly acidic pH but readily reduces the more electrophilic iminium ion. masterorganicchemistry.comlibretexts.org Other reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are also widely used and offer similar selectivity. masterorganicchemistry.com The reduction step involves the transfer of a hydride (H⁻) from the reducing agent to the electrophilic carbon of the C=N bond. youtube.comyoutube.com

Table 2: Common Reducing Agents for Reductive Amination

| Reagent | Formula | Selectivity | Typical Conditions |

|---|---|---|---|

| Sodium Cyanoborohydride | NaBH₃CN | Reduces imines/iminiums much faster than ketones/aldehydes. masterorganicchemistry.com | Weakly acidic (pH ~6-7), often in methanol (B129727). masterorganicchemistry.comlibretexts.org |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Highly selective for aldehydes/ketones over less reactive carbonyls; effective for reductive amination. masterorganicchemistry.com | Non-protic solvents like dichloroethane (DCE) or tetrahydrofuran (B95107) (THF). masterorganicchemistry.com |

| Sodium Borohydride | NaBH₄ | Can reduce both the starting carbonyl and the intermediate imine; less selective. masterorganicchemistry.comyoutube.com | Often used in a two-step process where the imine is formed first, followed by the addition of the reductant. |

| Catalytic Hydrogenation | H₂ / Metal Catalyst (Pd, Pt, Ni) | Effective for both steps, but can sometimes lead to side reactions. wikipedia.orgmdma.ch | Elevated pressure and temperature, various solvents. mdma.ch |

The synthesis of this compound involves two critical C-N bond forming events: one to construct the pyrrole ring and a second to install the ethanamine side chain.

The first C-N bond is formed during the cyclization step of the pyrrole synthesis. In the Paal-Knorr mechanism, this is initiated by the nucleophilic attack of a primary amine (methylamine) on a carbonyl carbon of the 1,4-dicarbonyl precursor. organic-chemistry.org This reaction transforms the planar, sp²-hybridized carbonyl carbon into a tetrahedral, sp³-hybridized carbon in the hemiaminal intermediate. The activation of this bond formation is typically facilitated by weakly acidic conditions, which can protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the amine nucleophile. organic-chemistry.org

Modern methods offer alternative C-N bond activation strategies. For instance, copper-catalyzed tandem C-N bond-forming reactions allow for the synthesis of pyrroles from 1,4-dihalo-1,3-dienes and an amine source. organic-chemistry.org In this process, the copper catalyst facilitates the sequential formation of the two C-N bonds required for the heterocycle, offering a highly efficient route that avoids the limitations of some classical syntheses. organic-chemistry.org

The second C-N bond is formed during the reductive amination step. Here, the nucleophilic nitrogen of ammonia attacks the carbonyl carbon of 1-(1-methyl-1H-pyrrol-3-yl)ethan-1-one. wikipedia.org As with the pyrrole synthesis, the activation of the carbonyl group, typically by acid catalysis, is crucial for the reaction to proceed efficiently. The resulting C-N bond in the carbinolamine intermediate is initially a single bond, which is transiently converted to a double bond in the imine before being permanently reduced back to a single bond in the final amine product. libretexts.org

In any multi-step synthesis, the potential for side reactions must be considered to maximize the yield and purity of the target compound.

During the synthesis of the pyrrole precursor, several side reactions can occur. In the Paal-Knorr synthesis, if the reaction conditions are too acidic (e.g., pH < 3), the reaction can favor the formation of furan (B31954) derivatives as the major byproduct instead of the desired pyrrole. organic-chemistry.org Another potential issue is the polymerization of the electron-rich pyrrole product, especially under strong acid or heating conditions. researchgate.net For syntheses starting from reactive carbonyl compounds, aldol (B89426) condensation can be a competing reaction pathway, leading to undesired oligomers. mdma.ch

In the reductive amination step, the primary side reaction of concern is the reduction of the starting ketone, 1-(1-methyl-1H-pyrrol-3-yl)ethan-1-one, to the corresponding alcohol, 1-(1-methyl-1H-pyrrol-3-yl)ethan-1-ol. This occurs if the reducing agent is not sufficiently selective and attacks the ketone carbonyl before it can form the imine intermediate. masterorganicchemistry.comyoutube.com The use of highly selective reagents like NaBH₃CN or NaBH(OAc)₃ at the appropriate pH minimizes this outcome. masterorganicchemistry.com Another potential byproduct is the formation of a secondary amine through the reaction of the newly formed primary amine product with another molecule of the starting ketone. However, this is generally less of a problem than in direct alkylation, especially if the ketone is not in large excess. masterorganicchemistry.commdma.ch

Table 3: Potential Side Reactions and Mitigation Strategies

| Reaction Stage | Potential Side Reaction/Byproduct | Favorable Conditions | Mitigation Strategy |

|---|---|---|---|

| Pyrrole Synthesis (Paal-Knorr) | Furan formation | Low pH (< 3), use of amine hydrochloride salts. organic-chemistry.org | Maintain neutral or weakly acidic conditions (e.g., with acetic acid). organic-chemistry.org |

| Pyrrole Synthesis | Polymerization of pyrrole product | Strong acids, high temperatures. researchgate.net | Use mild reaction conditions and purify the product promptly. |

| Reductive Amination | Reduction of starting ketone to alcohol | Use of non-selective reducing agents (e.g., NaBH₄). masterorganicchemistry.comyoutube.com | Use a selective reducing agent like NaBH₃CN or NaBH(OAc)₃. masterorganicchemistry.com |

| Reductive Amination | Formation of secondary amine | Excess starting ketone, prolonged reaction times. mdma.ch | Control stoichiometry; use ammonia in sufficient excess. |

Kinetic and Thermodynamic Aspects of Pyrrole Amine Formation

The formation of the pyrrole ring via the Paal-Knorr synthesis is generally a thermodynamically favorable process due to the formation of a stable aromatic ring system. Kinetically, the reaction is often accelerated by the addition of a weak acid, which catalyzes the dehydration steps. organic-chemistry.org Studies on substituted diones have shown that the cyclization step is often rate-determining, and its rate is influenced by the stereochemistry and electronic nature of substituents on the dicarbonyl backbone. organic-chemistry.org For example, electron-withdrawing groups on an aryl amine substituent can, paradoxically, increase the rate of cyclization, suggesting a complex mechanism where the amine does not simply act as a basic nucleophile in the rate-limiting step. organic-chemistry.org

Determining the precise empirical rate law for the multi-step synthesis of this compound would require dedicated experimental studies. However, insights can be drawn from related systems.

For a catalytic C-N bond-forming cyclization, the rate law often shows a dependence on both the substrate and catalyst concentrations. For example, a magnesium-catalyzed intramolecular hydroamination was found to follow Michaelis-Menten-type kinetics, with an empirical rate law of: -d[substrate]/dt = k'obs[Catalyst]¹[Substrate]¹ This indicates a mechanism involving a reversible association between the catalyst and substrate before the turnover-limiting cyclization step. nih.gov

Table 4: Factors Influencing Reaction Kinetics

| Reaction Type | Factor | Effect on Rate |

|---|---|---|

| Paal-Knorr Pyrrole Synthesis | pH | Weak acid catalysis accelerates the reaction; strong acid leads to side products. organic-chemistry.org |

| Paal-Knorr Pyrrole Synthesis | Substituents | Electronic nature of substituents on both precursors can significantly alter the rate of the cyclization step. organic-chemistry.org |

| Reductive Amination | pH | Affects the equilibrium of carbinolamine dehydration and the concentration of the reactive iminium ion. wikipedia.org |

| Reductive Amination | Reducing Agent | The choice of agent and its concentration determines the rate of the irreversible reduction step. masterorganicchemistry.com |

Hammett Plot Analysis and Substituent Effects on Reactivity

The investigation of reaction mechanisms can be significantly enhanced by quantifying the influence of substituents on reaction rates. One of the most powerful tools in physical organic chemistry for this purpose is the Hammett equation. wikipedia.org This linear free-energy relationship correlates the reaction rates and equilibrium constants for series of reactions involving meta- and para-substituted benzene (B151609) derivatives. wikipedia.orgwalisongo.ac.id The equation is given by:

log(kₓ/k₀) = σρ

where:

kₓ is the rate constant for a reaction with substituent X.

k₀ is the rate constant for the reference reaction with hydrogen as the substituent.

σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent X and quantifies its electronic effect (electron-donating or electron-withdrawing).

ρ (rho) is the reaction constant, which is independent of the substituent but depends on the reaction type and conditions. It measures the susceptibility of the reaction to the electronic effects of substituents. wikipedia.org

A key reaction for synthesizing this compound is the reductive amination of its precursor, 1-(1-methyl-1H-pyrrol-3-yl)ethan-1-one. To apply Hammett analysis to this system, a series of analogous pyrrole precursors would be synthesized with various substituents at a position that allows for electronic influence on the reactive carbonyl center, for instance, on an N-aryl group instead of the N-methyl group. The rates of the reductive amination for each substituted precursor would then be measured under identical conditions.

The sign and magnitude of the reaction constant, ρ, provide critical mechanistic insights:

A positive ρ value (ρ > 0) indicates that the reaction is accelerated by electron-withdrawing groups (which have positive σ values). This implies that a negative charge is developing or a positive charge is being dissipated in the transition state of the rate-determining step.

A negative ρ value (ρ < 0) signifies that the reaction is favored by electron-donating groups (with negative σ values), indicating the buildup of positive charge or the loss of negative charge in the transition state.

The magnitude of ρ reflects the sensitivity of the reaction to substituent effects. A large absolute value suggests a significant charge development in the transition state and a high degree of electronic communication between the substituent and the reaction center. wikipedia.org

For a hypothetical study on the nucleophilic addition of an amine to a series of substituted N-aryl-pyrrol-3-yl ethanones, a Hammett plot would be constructed by plotting log(kₓ/k₀) against the corresponding σ values. A linear relationship would confirm that the substituents primarily exert an electronic influence on the reaction rate. walisongo.ac.id Curvature in a Hammett plot can indicate a change in the reaction mechanism or the rate-determining step across the series of substituents. iitd.ac.in

Below is an illustrative data table for a hypothetical Hammett analysis of a reaction precursor.

Interactive Data Table: Hypothetical Kinetic Data for Hammett Analysis This table presents hypothetical data to illustrate the application of the Hammett equation. The relative rate constants are not based on experimental results for this specific reaction.

| Substituent (X) | Hammett Constant (σ) | Hypothetical Relative Rate Constant (k_rel) | log(k_rel) |

| -OCH₃ (p-methoxy) | -0.27 | 0.35 | -0.456 |

| -CH₃ (p-methyl) | -0.17 | 0.60 | -0.222 |

| -H (unsubstituted) | 0.00 | 1.00 | 0.000 |

| -Cl (p-chloro) | 0.23 | 2.10 | 0.322 |

| -CN (p-cyano) | 0.66 | 9.80 | 0.991 |

| -NO₂ (p-nitro) | 0.78 | 18.50 | 1.267 |

A plot of this data would yield a straight line with a positive slope, indicating a positive ρ value. This hypothetical result would suggest that the rate-determining step involves the buildup of negative charge, consistent with, for example, the nucleophilic attack of an amine on the carbonyl carbon.

Activation Energy Landscape Exploration

To gain a deeper, quantitative understanding of a reaction mechanism, chemists explore its activation energy landscape. This landscape is a representation of the potential energy of the system as it evolves from reactants to products, passing through various transition states and intermediates. The peaks on this landscape correspond to high-energy transition states, and the valleys represent stable intermediates. The height of these energy barriers, known as the activation energy (Ea), determines the rate of each elementary step. hilarispublisher.com

Activation energy landscapes are often mapped using computational chemistry methods, such as Density Functional Theory (DFT), which can model the geometries and energies of stationary points along the reaction coordinate with high accuracy. hilarispublisher.commdpi.com Experimental validation can be obtained through kinetic studies at different temperatures to determine Arrhenius parameters. psu.edu

A plausible synthetic route for the pyrrole core of the target compound's precursors is the Paal-Knorr synthesis, which involves the condensation of a primary amine with a 1,4-dicarbonyl compound. mdpi.com A computational study of this reaction would elucidate the energy profile of the entire process. The typical mechanism involves:

Nucleophilic attack: The primary amine attacks one of the carbonyl carbons of the 1,4-dicarbonyl compound to form a hemiaminal intermediate.

Cyclization: An intramolecular nucleophilic attack by the nitrogen atom on the second carbonyl group forms a five-membered cyclic intermediate.

Dehydration: A series of proton transfers and the elimination of two water molecules leads to the formation of the aromatic pyrrole ring. researchgate.net

Below is a representative data table showing hypothetical calculated energies for the key steps in a Paal-Knorr pyrrole synthesis.

Interactive Data Table: Hypothetical Activation Energy Profile for a Paal-Knorr Pyrrole Synthesis This table presents hypothetical energy values derived from computational models to illustrate a reaction energy landscape. Values are for illustrative purposes.

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

| 1 | Reactants | 0.0 | 1,4-Dicarbonyl + Amine |

| 2 | Transition State 1 (TS1) | +15.2 | Formation of Hemiaminal |

| 3 | Intermediate 1 | -5.4 | Hemiaminal |

| 4 | Transition State 2 (TS2) | +21.5 | Cyclization to form 5-membered ring |

| 5 | Intermediate 2 | -12.0 | Hydroxypyrrolidine Intermediate |

| 6 | Transition State 3 (TS3) | +18.8 | First Dehydration Step |

| 7 | Intermediate 3 | -25.6 | Dihydropyrrole Intermediate |

| 8 | Transition State 4 (TS4) | +16.3 | Second Dehydration Step |

| 9 | Products | -40.1 | Pyrrole + 2 H₂O |

In this hypothetical landscape, the highest energy barrier corresponds to Transition State 2 (TS2) at +21.5 kcal/mol, which represents the cyclization step. Therefore, the intramolecular cyclization would be the rate-determining step for this modeled reaction. Such computational explorations provide invaluable insights into reaction feasibility and allow for the rational design of catalysts or reaction conditions to lower specific energy barriers and improve reaction efficiency. chemicalpapers.com

Theoretical and Computational Chemistry Studies of 1 1 Methyl 1h Pyrrol 3 Yl Ethan 1 Amine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. These methods can elucidate aspects of chemical reactivity and molecular stability.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common approach for predicting the mechanisms of chemical reactions. mdpi.com For various pyrrole-containing compounds, DFT has been employed to map out reaction pathways, determine transition state energies, and understand the influence of substituents on reactivity. researchgate.netnih.gov Such studies provide insights into how these molecules might behave in different chemical environments. However, specific DFT studies detailing the reaction mechanisms of 1-(1-methyl-1H-pyrrol-3-yl)ethan-1-amine are not available in published research.

For many organic molecules, including various heterocyclic compounds, the HOMO and LUMO energies are calculated to predict their reactivity in processes like cycloadditions and electrophilic/nucleophilic substitutions. masterorganicchemistry.com While general principles of FMO theory are well-established, and have been applied to numerous pyrrole (B145914) derivatives, specific HOMO-LUMO energy values and orbital visualizations for this compound are not reported in scientific literature.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

This table is for illustrative purposes only. No published data is available.

Global reactivity descriptors, such as electrophilicity and nucleophilicity indices, are derived from the electronic structure of a molecule and provide a quantitative measure of its reactivity. These indices are often calculated using the energies of the frontier molecular orbitals. irjweb.com For amines, nucleophilicity is a key characteristic, influenced by factors like steric hindrance and the electronic effects of substituents. masterorganicchemistry.com While the conceptual framework for calculating these indices is well-developed, their specific values for this compound have not been reported.

Table 2: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Value |

|---|---|

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

| Global Electrophilicity Index (ω) | Data not available |

| Global Nucleophilicity Index (N) | Data not available |

This table is for illustrative purposes only. No published data is available.

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules.

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For a flexible molecule like this compound, with rotatable bonds, exploring the conformational space is crucial to identify the most stable, low-energy structures. This is typically done using molecular mechanics or quantum chemical methods. Such analyses are vital for understanding how a molecule might interact with biological targets or other reagents. There are, however, no specific conformational analysis studies for this compound in the scientific literature.

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion, MD simulations can model the movements of atoms and molecules, offering insights into conformational changes, solvent effects, and the dynamics of molecular interactions over time. nih.gov While MD simulations have been applied to a wide range of chemical and biological systems, including some containing pyrrole moieties, there are no published MD simulation studies specifically focused on this compound.

Predictive Studies on Reactivity and Selectivity

Computational chemistry provides a powerful lens for predicting the reactivity and selectivity of molecules, offering insights into reaction mechanisms, transition states, and the electronic properties that govern chemical behavior. In the absence of direct experimental or computational studies on this compound, we can extrapolate from theoretical investigations of its core components—the N-methylpyrrole ring and the ethylamine (B1201723) side chain—to build a predictive model of its chemical reactivity.

The reactivity of the pyrrole ring is characterized by its electron-rich nature, which makes it highly susceptible to electrophilic substitution. lmu.denist.gov The nitrogen atom's lone pair of electrons is delocalized into the aromatic system, increasing the electron density at the carbon atoms and rendering them nucleophilic. nist.gov Quantum chemical calculations and experimental observations consistently show that electrophilic attack on pyrrole preferentially occurs at the C2 (α) position due to the greater stabilization of the resulting cationic intermediate (the Wheland intermediate). lmu.de

The presence of a methyl group on the nitrogen atom (N-methylpyrrole) further enhances the electron-donating character into the ring through an inductive effect, thereby increasing its nucleophilicity compared to unsubstituted pyrrole. This heightened reactivity makes N-methylpyrrole a more potent nucleophile in various reactions. lmu.deacs.org The nucleophilicity of N-methylpyrrole has been quantified using Mayr's nucleophilicity parameters, which provide a scale for comparing the reactivity of different nucleophiles. lmu.de

Table 1: Experimentally Determined Reactivity Parameters for N-methylpyrrole

| Parameter | Value | Solvent | Reference |

|---|---|---|---|

| N | 5.85 | Dichloromethane | lmu.de |

| sN | 1.03 | Dichloromethane | lmu.de |

Data sourced from Mayr's Database of Reactivity Parameters. lmu.de

The second substituent, the 1-aminoethyl group at the C3 position, introduces further complexity. This alkylamine group is primarily electron-donating through induction, which should further activate the pyrrole ring towards electrophiles. However, its position at C3 directs the regioselectivity of subsequent reactions. For an incoming electrophile, the potential sites of attack are C2, C4, and C5. The C2 and C5 positions are generally the most electronically favored for electrophilic attack on a pyrrole ring. The presence of the bulky 1-aminoethyl group at C3 will likely exert significant steric hindrance, potentially disfavoring attack at the adjacent C2 and C4 positions and making the C5 position the most probable site for electrophilic substitution.

The amine function itself is a key reactive center, capable of acting as a nucleophile or a base. Computational studies on small alkylamines, such as ethylamine, provide thermodynamic data for their characteristic reactions. For instance, the reaction of ethylamine with carbon dioxide to form the corresponding carbamic acid has been investigated computationally to understand CO2 capture mechanisms. acs.orgnih.gov These studies calculate the Gibbs free energy of reaction, indicating the spontaneity of such processes.

Table 2: Calculated Thermodynamic Data for the Reaction of Ethylamine with CO2

| Thermodynamic Parameter | Value (kcal/mol) | Method |

|---|---|---|

| ΔGBD | -2.5 (approx.) | Boltzmann Distribution |

| ΔWABD | -5.4 | Wertz-corrected Helmholtz Free Energy |

Values are for the carbamylation of ethylamine in aqueous solution and serve as a model for the reactivity of the amine group. Sourced from computational studies on alkylamine-CO2 reactions. acs.orgnih.gov

These theoretical values for a model system suggest that the amine group in this compound is readily available for nucleophilic attack on electrophiles like CO2. acs.orgnih.gov

The Pyrrole Ring: The ring is highly activated towards electrophilic aromatic substitution, with the most likely position for attack being C5, guided by the electronic activation from both the N-methyl and C3-alkylamine groups and the steric hindrance imposed by the C3 substituent.

The Amine Group: The primary amine on the side chain is a potent nucleophilic center, expected to readily participate in reactions such as acylation, alkylation, and condensation with carbonyl compounds.

Density Functional Theory (DFT) calculations could provide more precise predictions, including mapping the molecule's electrostatic potential to visualize electron-rich and electron-poor regions, and calculating the energies of possible reaction intermediates to definitively establish the most favored reaction pathways and regioselectivity. researchgate.netresearchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies for Pyrrole Amines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural assignment of organic molecules, including pyrrole (B145914) amines. Through the application of various NMR experiments, a comprehensive picture of the atomic arrangement and electronic environment within the molecule can be constructed.

One-dimensional (1D) NMR techniques provide foundational information about the chemical environment of specific nuclei.

¹H NMR Spectroscopy : Proton (¹H) NMR is instrumental in identifying the number and types of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment. For pyrrole derivatives, the protons on the aromatic ring typically appear in the range of δ 6.0-7.0 ppm. chemicalbook.com The methyl group attached to the nitrogen (N-CH₃) would likely resonate at a higher field, while the protons of the ethylamine (B1201723) side chain would exhibit characteristic shifts and splitting patterns based on their proximity to the pyrrole ring and the amine group.

¹³C NMR Spectroscopy : Carbon-13 (¹³C) NMR provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyrrole ring are typically found between δ 100 and 140 ppm. libretexts.orgcompoundchem.com The carbons of the N-methyl and the ethylamine substituents will have distinct resonances in the aliphatic region of the spectrum. The specific chemical shifts are influenced by the substituents on the pyrrole ring. researchgate.net

¹⁴N and ¹⁵N NMR Spectroscopy : Nitrogen-14 (¹⁴N) and Nitrogen-15 (¹⁵N) NMR can offer direct insight into the electronic environment of the nitrogen atoms within the pyrrole ring and the amine group. nih.gov ¹⁵N NMR, although less sensitive, often provides sharper signals and more easily interpretable spectra. The chemical shifts of nitrogen in pyrrolic systems can be diagnostic for identifying the structure of dipyrrolic compounds. researchgate.netrsc.org

Below is a table summarizing typical ¹H and ¹³C NMR chemical shift ranges for key functional groups found in pyrrole amines.

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyrrole Ring H | 6.0 - 7.0 | 100 - 140 |

| N-CH₃ | ~3.5 - 4.0 | ~30 - 40 |

| CH-NH₂ | ~3.0 - 4.5 | ~45 - 60 |

| CH₃ (ethyl) | ~1.0 - 1.5 | ~10 - 20 |

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms, which is essential for the complete and unambiguous structural assignment of complex molecules like 1-(1-methyl-1H-pyrrol-3-yl)ethan-1-amine. mdpi.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons. sdsu.eduemerypharma.com For the ethylamine side chain, COSY would show a correlation between the methine (CH) proton and the methyl (CH₃) protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduemerypharma.com This is invaluable for assigning the ¹³C signals based on the more readily assigned ¹H spectrum. For instance, the proton signal for the N-methyl group would show a cross-peak with the corresponding N-methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range correlations between protons and carbons, typically over two or three bonds. sdsu.edursc.org This technique is pivotal for piecing together the entire molecular structure by connecting different spin systems. For example, an HMBC experiment could show a correlation between the N-methyl protons and the carbon atoms of the pyrrole ring, confirming the position of the methyl group on the nitrogen atom.

The chemical shifts observed in NMR spectra can be influenced by the solvent used for the analysis. researchgate.netresearchgate.netresearchgate.net Aromatic solvents, for instance, can induce significant changes in the chemical shifts of protons due to anisotropic effects. researchgate.net Studying these solvent effects can sometimes provide additional structural information.

Temperature-dependent NMR studies can reveal information about dynamic processes within the molecule, such as conformational changes or proton exchange. researchgate.netnih.govosti.gov For amines, changes in temperature can affect the rate of proton exchange on the nitrogen atom, which can be observed by changes in the line shape of the N-H proton signal. nih.gov

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI), provides highly accurate mass measurements. mdpi.com This accuracy allows for the determination of the elemental formula of a compound, which is a critical piece of information for confirming its identity. For this compound, HR-ESI-MS would be used to confirm its molecular formula of C₈H₁₄N₂.

Liquid Chromatography-Mass Spectrometry (LCMS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.govnih.gov This technique is particularly useful for analyzing complex mixtures and for quantifying the amount of a specific compound in a sample. An LCMS method could be developed to separate this compound from any impurities or related compounds before it is detected by the mass spectrometer. The fragmentation patterns observed in the mass spectrum can provide valuable structural information. nih.gov The fragmentation of related pyrrole-containing compounds often involves characteristic losses that can help to identify the core structure. researchgate.net

The table below outlines the expected mass spectrometric data for the target compound.

| Technique | Information Provided | Expected Result for C₈H₁₄N₂ |

| HR-ESI-MS | Exact Mass and Molecular Formula | [M+H]⁺ ion with m/z corresponding to C₈H₁₅N₂⁺ |

| LCMS | Retention Time and Mass Detection | A specific retention time for the compound, with the mass spectrometer detecting the molecular ion and its fragments. |

Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique for elucidating the structure of molecules by analyzing the mass-to-charge ratio (m/z) of ions and their fragments. In the analysis of pyrrole amines like this compound, electron impact (EI) or electrospray ionization (ESI) can be employed. The fragmentation patterns observed provide a veritable fingerprint of the molecule's structure.

Under electron impact, the molecular ion (M⁺•) of related pyrrole amines is often stable and observed with high relative intensity. researchgate.net The fragmentation of this compound is expected to proceed through several characteristic pathways, primarily involving cleavages adjacent to the amine group and fission of the bond connecting the side chain to the pyrrole ring.

Key fragmentation pathways include:

α-Cleavage: The bond between the two carbon atoms of the ethylamine side chain is susceptible to cleavage. This is a common pathway for amines, resulting in the loss of a methyl radical (•CH₃) to form a stable iminium cation.

Benzylic-type Cleavage: The bond between the pyrrole ring and the ethylamine side chain can break. This cleavage would lead to the formation of a resonance-stabilized 1-methyl-1H-pyrrol-3-yl cation or a charged ethylamine fragment, depending on where the charge is retained.

Loss of Ammonia (B1221849)/Amine: Cleavage can also involve the loss of the amine group or a portion of it.

These fragmentation patterns are consistent with studies on other amine-containing heterocyclic compounds and synthetic cathinones that feature a pyrrolidine (B122466) ring, where α-cleavage and the loss of the amine-containing moiety are dominant fragmentation routes. nih.govwvu.eduwvu.edu

Table 1: Predicted Mass Spectrometry Fragmentation for this compound (C₇H₁₂N₂)

| Fragment Ion | Proposed Structure/Loss | m/z (Predicted) |

|---|---|---|

| [M]⁺ | Molecular Ion | 124 |

| [M-CH₃]⁺ | Loss of a methyl group via α-cleavage | 109 |

| [M-NH₂]⁺ | Loss of an amino radical | 108 |

| [C₆H₈N]⁺ | Loss of the ethylamine side chain | 94 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. Based on data from related N-methylpyrrole and amine compounds, the following peaks are anticipated. chemicalbook.comresearchgate.net

N-H Vibrations: The primary amine group (-NH₂) will show characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, primary amines display two bands in this region corresponding to symmetric and asymmetric stretching. An N-H bending vibration (scissoring) is also expected around 1600 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching from the pyrrole ring is expected just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl and ethyl groups will appear in the 2850-2960 cm⁻¹ range.

C=C and C-N Vibrations: The pyrrole ring's C=C stretching vibrations typically appear in the 1400-1550 cm⁻¹ region. C-N stretching vibrations for both the aromatic ring and the aliphatic amine will be present in the fingerprint region, generally between 1000-1350 cm⁻¹.

Table 2: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) |

| Primary Amine (N-H) | Bending (Scissoring) | ~1600 |

| Aromatic C-H (Pyrrole) | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Aromatic C=C (Pyrrole) | Stretching | 1400 - 1550 |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of pyrrole and its derivatives is characterized by absorption bands arising from π → π* transitions within the aromatic ring. researchgate.netuzh.chslideshare.net The presence of substituents on the pyrrole ring can cause a shift in the absorption maximum (λₘₐₓ). For N-substituted pyrroles, these transitions are well-documented. optica.orgscispace.com The ethylamine substituent at the 3-position is expected to act as an auxochrome, potentially causing a slight bathochromic shift (shift to longer wavelength) compared to unsubstituted N-methylpyrrole.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. This analysis provides an empirical formula for the compound, which can be compared to the theoretical composition calculated from its proposed molecular formula. For this compound (C₇H₁₂N₂), a successful elemental analysis would yield experimental percentages that are in close agreement (typically within ±0.4%) with the calculated theoretical values, thereby verifying its atomic composition. ijpras.com

Table 3: Theoretical Elemental Composition of this compound (C₇H₁₂N₂)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 7 | 84.07 | 67.70 |

| Hydrogen (H) | 1.008 | 12 | 12.096 | 9.75 |

| Nitrogen (N) | 14.01 | 2 | 28.02 | 22.56 |

| Total | | | 124.186 | 100.00 |

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, Column Chromatography)

Chromatographic methods are essential for the separation of pyrrole derivatives from reaction mixtures and for the assessment of their purity. biosynce.com The choice of technique depends on the scale and purpose of the separation.

Column Chromatography is a widely used preparative technique for purifying compounds. For a polar compound like this compound, normal-phase column chromatography is effective. A polar stationary phase, such as silica (B1680970) gel or alumina, is typically used. researchgate.net The mobile phase (eluent) is a less polar solvent or a mixture of solvents. By gradually increasing the polarity of the eluent (e.g., starting with hexane (B92381) and gradually adding ethyl acetate (B1210297) or methanol), the target compound can be effectively separated from less polar impurities.

High-Performance Liquid Chromatography (HPLC) is a high-resolution analytical technique used to determine the purity of a sample and to quantify its components. thermofisher.com For polar and basic compounds like pyrrole amines, reverse-phase HPLC (RP-HPLC) is commonly employed. dss.go.th

Stationary Phase: A non-polar C18 (octadecylsilyl) column is a common choice.

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is used. The buffer helps to maintain a consistent pH and improve peak shape for the amine.

Detection: A UV detector set at a wavelength where the pyrrole ring absorbs (e.g., around 210-280 nm) is typically used for detection.

A pure sample of this compound would appear as a single, sharp peak in the HPLC chromatogram, and the retention time would be characteristic of the compound under the specific analytical conditions.

Derivatization and Functionalization Strategies for 1 1 Methyl 1h Pyrrol 3 Yl Ethan 1 Amine in Research

Synthetic Diversification via Post-Synthetic Modification

The dual reactivity of the amine and the pyrrole (B145914) ring in 1-(1-methyl-1H-pyrrol-3-yl)ethan-1-amine allows for a wide range of post-synthetic modifications. These reactions are fundamental for creating libraries of analogs for screening purposes.

Modification at the Amine Nitrogen

The primary amine group is a key handle for derivatization, readily undergoing standard transformations such as acylation and alkylation.

Acylation: The amine can be converted into a variety of amides through reaction with acid chlorides, anhydrides, or carboxylic acids using standard coupling reagents. For instance, reacting the amine with acetic anhydride (B1165640) can yield the corresponding acetamide. nih.gov This transformation is often used to introduce diverse substituents or to link the pyrrole moiety to other pharmacophores. Research on related aminopyrrole structures has demonstrated the formation of carboxamide linkers to connect with other heterocyclic systems, such as indazoles, creating hybrid molecules with potential biological activity. nih.gov

Alkylation: The nucleophilic amine can be alkylated using alkyl halides. However, controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging and may lead to product mixtures. Tertiary amines can be cleanly alkylated to form quaternary ammonium (B1175870) salts.

A summary of common amine modification reactions is presented in the table below.

| Reaction Type | Reagents & Conditions | Product Type |

| Acylation | Acid Chloride/Anhydride, Base | Amide |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine |

| Sulfonylation | Sulfonyl Chloride, Base | Sulfonamide |

Functionalization of the Pyrrole Ring (e.g., Nitration, Bromination)

The 1-methyl-1H-pyrrole ring is an electron-rich heterocycle susceptible to electrophilic aromatic substitution. The position of substitution is directed by the existing groups on the ring.

Nitration: The nitration of 1-methylpyrrole (B46729) typically occurs under mild conditions, for example, using fuming nitric acid in acetic anhydride. cdnsciencepub.com This reaction generally yields a mixture of 2-nitro-1-methylpyrrole and 3-nitro-1-methylpyrrole. cdnsciencepub.com The presence of an electron-withdrawing group, such as a cyano group at the 2-position, can direct nitration to the 4- and 5-positions. cdnsciencepub.com For this compound, nitration would be expected to occur at the vacant 2-, 4-, or 5-positions, with the exact outcome depending on the reaction conditions and the directing effect of the 3-substituted ethylamine (B1201723) side chain.

Bromination: The pyrrole ring can be readily brominated using various reagents like N-bromosuccinimide (NBS) or bromine. The reaction of methyl 2-pyrrolecarboxylate with brominating agents has been shown to produce 4-bromo, 5-bromo, and 4,5-dibromo derivatives. cdnsciencepub.com A mild bromination method using acetyl bromide and dimethyl sulfoxide (B87167) has also been proven effective for various pyrrole derivatives. bohrium.com Directing bromination specifically to the C-3 position of a 1-substituted pyrrole can be challenging and may result in a mixture of isomers. echemi.com

The table below summarizes common electrophilic substitution reactions on the pyrrole ring.

| Reaction Type | Reagent | Typical Position(s) of Substitution on 1-Methylpyrrole |

| Nitration | HNO₃ / Ac₂O | 2- and 3- |

| Bromination | N-Bromosuccinimide (NBS) | 2-, 5- |

| Acylation | Acid Chloride / Lewis Acid | 2- and 3- |

| Formylation | POCl₃ / DMF (Vilsmeier-Haack) | 2- |

Incorporation into Polycyclic Heterocyclic Systems (e.g., Indazoles, Pyrrolopyridines, Pyrrolopyrimidines)

The amine functionality of this compound serves as a critical nucleophile for constructing fused or linked heterocyclic systems, which are prevalent scaffolds in medicinal chemistry.

Indazoles: The amine can be used to form amide linkages with indazole carboxylic acids, creating pyrrole-indazole conjugates. nih.gov Such molecules have been explored as potential lipoxygenase inhibitors. nih.gov Alternatively, the pyrrole amine could participate in cyclization reactions to form fused systems, although this requires appropriately functionalized reaction partners. Various synthetic routes exist for indazoles, often involving the cyclization of substituted hydrazones or aminobenzonitriles. organic-chemistry.orgnih.gov

Pyrrolopyridines: Pyrrolopyridines, also known as azaindoles, are another important class of heterocycles. echemi.com The synthesis of these systems can involve the reaction of an amino group with a suitably substituted pyridine (B92270) precursor, leading to the formation of the fused ring system.

Pyrrolopyrimidines: This scaffold is of significant interest due to its presence in numerous kinase inhibitors and other biologically active molecules. dntb.gov.uamdpi.comnih.gov The synthesis of pyrrolopyrimidines often starts from an appropriately substituted aminopyrrole. For example, 2-aminopyrrole derivatives can be reacted with various reagents to construct the pyrimidine (B1678525) ring. nih.gov The amine of the title compound could react with a chloropyrimidine, followed by intramolecular cyclization, or participate in a multicomponent reaction to build the pyrrolopyrimidine core. nih.govresearchgate.net

Chiral Derivatization and Stereoisomer Synthesis

The ethylamine side chain contains a stereocenter, meaning the compound exists as a pair of enantiomers. The separation and synthesis of single enantiomers are often crucial for developing stereospecific drugs.

Chiral Resolution: A common method to separate enantiomers is through chiral resolution. wikipedia.org This involves reacting the racemic amine with a chiral resolving agent, such as an enantiomerically pure acid like (+)-tartaric acid or (-)-camphorsulfonic acid. wikipedia.orgonyxipca.com This reaction forms a pair of diastereomeric salts with different physical properties, such as solubility, allowing them to be separated by crystallization. wikipedia.orgrsc.org After separation, the pure enantiomer of the amine can be recovered by removing the resolving agent.

Asymmetric Synthesis: An alternative to resolution is the asymmetric synthesis of a single enantiomer. This could be achieved through several routes, including the asymmetric reduction of a precursor ketone, 1-(1-methyl-1H-pyrrol-3-yl)ethan-1-one, using a chiral catalyst or reagent. Another approach involves the stereoselective synthesis of chiral precursors that are then converted to the final amine. nih.gov Recent reviews highlight numerous strategies for synthesizing pyrroles that are part of a chiral framework. rsc.orgresearchgate.net

The table below lists common chiral resolving agents for amines.

| Resolving Agent Class | Examples |

| Chiral Carboxylic Acids | (+)-Tartaric acid, (-)-Dibenzoyltartaric acid, (-)-Mandelic acid |

| Chiral Sulfonic Acids | (+)-Camphorsulfonic acid |

| Chiral Amino Acid Derivatives | N-Boc-L-phenylalanine, N-Boc-L-valine |

Preparation of Advanced Intermediates for Complex Molecule Synthesis

This compound is a valuable building block for the synthesis of more complex and often biologically active molecules. mdpi.comnih.gov Its derivatization is not merely for diversification but is a key step in the multi-stage synthesis of advanced drug candidates and functional materials.

The amine group can be transformed into a reactive handle for subsequent cross-coupling reactions or can act as a key pharmacophoric element in the final target. For example, its incorporation into pyrrolopyrimidine scaffolds is a strategy used to develop potent inhibitors of protein kinases, which are important targets in cancer therapy. mdpi.comnih.gov Similarly, linking it to an indazole core has been shown to produce compounds with anti-inflammatory properties. nih.gov The ability to readily functionalize both the amine and the pyrrole ring allows chemists to systematically build molecular complexity and fine-tune the electronic and steric properties of the final compound to optimize its interaction with biological targets.

Structure Activity Relationship Sar Principles and Theoretical Models for Pyrrole Amine Derivatives

Understanding the Influence of Structural Modifications on Reactivity and Selectivity

Steric and Electronic Effects of Substituents

The introduction of various substituents to the pyrrole (B145914) ring or the ethylamine (B1201723) side chain of 1-(1-methyl-1H-pyrrol-3-yl)ethan-1-amine can significantly modulate its chemical properties through steric and electronic effects. The pyrrole ring itself is electron-rich, making it susceptible to electrophilic substitution, primarily at the C2 and C5 positions due to the stability of the resulting intermediate. wikipedia.org

Electronic Effects:

Electron-donating groups (EDGs) , such as alkyl, alkoxy, or amino groups, attached to the pyrrole ring increase the electron density of the ring system. This enhanced nucleophilicity generally increases the rate of electrophilic substitution reactions. For instance, an EDG at the C2 or C5 position would further activate the ring towards electrophiles.

Electron-withdrawing groups (EWGs) , such as nitro, cyano, or carbonyl groups, decrease the electron density of the pyrrole ring, making it less reactive towards electrophiles. researchgate.netdntb.gov.ua The position of the EWG is crucial; for example, an EWG at the C2 position would strongly deactivate the ring.

The nitrogen atom of the pyrrole ring contributes its lone pair to the aromatic system, which reduces its basicity compared to aliphatic amines. uobaghdad.edu.iq Substituents on the ring can further influence the pKa of the amine side chain through inductive effects.

Steric Effects:

Bulky substituents on the pyrrole ring or near the amine group can hinder the approach of reactants, thereby slowing down reaction rates. For example, large groups at the C2 or C4 positions of the pyrrole ring in this compound could sterically shield the amine group, affecting its reactivity. This steric hindrance can also influence the regioselectivity of reactions, favoring attack at less hindered positions. acs.org

Table 1: Predicted Effects of Substituents on the Reactivity of this compound

| Substituent at C5-position | Electronic Effect | Steric Effect | Predicted Impact on Electrophilic Aromatic Substitution Rate | Predicted Impact on Amine Nucleophilicity |

|---|---|---|---|---|

| -H (unsubstituted) | Neutral | Minimal | Baseline | Baseline |

| -CH3 | Donating | Small | Increase | Slight Increase |

| -OCH3 | Donating | Moderate | Significant Increase | Slight Increase |

| -NO2 | Withdrawing | Moderate | Significant Decrease | Slight Decrease |

| -C(CH3)3 | Donating | Large | Increase (potentially offset by steric hindrance) | Decrease due to steric hindrance |

Isosteric Replacements and Their Impact on Molecular Properties

Isosteric replacement, the substitution of an atom or a group of atoms with another that has a similar size, shape, and electronic configuration, is a key strategy for fine-tuning molecular properties. researchgate.net In the context of this compound, isosteric replacements can be applied to both the pyrrole ring and the side chain to modulate properties like polarity, lipophilicity, and hydrogen bonding capacity, which in turn affect chemical interactions.

For instance, replacing the pyrrole ring with a thiophene (B33073) or furan (B31954) ring would alter the aromaticity and electronic distribution of the core structure. pharmaguideline.com A thiophene isostere might exhibit different reactivity due to the distinct electronic nature of sulfur compared to nitrogen. Similarly, replacing the methyl group on the pyrrole nitrogen with other small alkyl groups could subtly alter the molecule's lipophilicity and steric profile.

A notable example of isosteric replacement is the substitution of a C-H fragment with a nitrogen atom to form a pyridine (B92270) ring, or replacing a -CH=CH- group with a sulfur atom to create a thiophene ring. These changes can significantly impact the molecule's dipole moment and hydrogen bonding capabilities. researchgate.net Another example is the replacement of a hydrogen atom with a fluorine atom, which is sterically similar but has a strong electron-withdrawing effect. cambridgemedchemconsulting.com

Table 2: Impact of Isosteric Replacements on the Properties of a Pyrrole Core

| Original Group | Isosteric Replacement | Key Property Changes |

|---|---|---|

| Pyrrole NH | Thiophene S | Altered aromaticity, decreased hydrogen bond donating ability, modified electronic distribution. |

| Pyrrole C-H | Pyridine N | Increased polarity, introduction of a hydrogen bond acceptor site, altered reactivity towards electrophiles. |

| -CH3 on Nitrogen | -CD3 on Nitrogen | Minimal change in steric and electronic properties, but can influence reaction kinetics (kinetic isotope effect). |

| -H on Pyrrole Ring | -F on Pyrrole Ring | Minimal steric change, significant increase in electron-withdrawing character, potential for altered metabolic stability. cambridgemedchemconsulting.com |

Conformational Analysis and its Correlation with Reactivity

The three-dimensional conformation of this compound plays a crucial role in determining its reactivity. The rotational freedom around the single bonds, particularly the bond connecting the ethylamine side chain to the pyrrole ring, allows the molecule to adopt various conformations. The relative stability of these conformers and the energy barriers between them can influence which functional groups are accessible for a chemical reaction.

The preferred conformation will seek to minimize steric strain and optimize electronic interactions. For example, the orientation of the amine group relative to the pyrrole ring can affect its nucleophilicity and its ability to participate in intermolecular interactions. Computational modeling can be employed to predict the most stable conformations and to understand how substituents might influence the conformational landscape, thereby affecting reactivity. iitg.ac.in

Computational Approaches to SAR Prediction (excluding biological outcomes)

Computational chemistry offers powerful tools for predicting the chemical reactivity and physical properties of molecules, providing insights that can guide the design of new derivatives.

Quantitative Structure-Activity Relationship (QSAR) Model Development

While often used in drug discovery to predict biological activity, QSAR models can also be developed to predict chemical reactivity or physical properties. nih.govacs.org For a series of pyrrole amine derivatives, a QSAR model could be built by correlating calculated molecular descriptors with experimentally determined properties such as pKa, reaction rate constants, or chromatographic retention times.

The descriptors used in such a model could include:

Electronic descriptors: Dipole moment, partial atomic charges, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, specific conformational parameters.

Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.

A statistically validated QSAR model could then be used to predict the chemical reactivity of novel, unsynthesized derivatives of this compound, aiding in the prioritization of synthetic targets.

Ligand Efficiency and Lipophilicity Efficiency Concepts (applied to chemical interactions)

Ligand efficiency (LE) and lipophilic efficiency (LLE) are metrics commonly used in medicinal chemistry to assess the quality of molecular interactions. nih.govwikipedia.org These concepts can be adapted to evaluate the efficiency of chemical interactions in a non-biological context.

Ligand Efficiency (LE) can be viewed as the binding energy per non-hydrogen atom. In a chemical context, this could be adapted to quantify the strength of an intermolecular interaction (e.g., in a host-guest complex) relative to the size of the molecule.

Lipophilicity Efficiency (LLE) is defined as the potency (e.g., pIC50) minus the logP of the compound. wikipedia.org A higher LLE is generally desirable as it indicates that potency is achieved without excessive lipophilicity. mtak.hu In the context of chemical interactions, a modified LLE could be used to assess the efficiency with which a derivative engages in a specific interaction (e.g., catalysis, material binding) relative to its lipophilicity. This is important because high lipophilicity can lead to poor solubility in aqueous media and non-specific interactions.

Table 3: Application of Efficiency Metrics to Chemical Interactions

| Metric | Formula | Interpretation in a Chemical Context | Desirable Value |

|---|---|---|---|

| Ligand Efficiency (LE) | -ΔG / Number of Heavy Atoms | Efficiency of binding energy per atom for a specific intermolecular interaction. | Higher |

| Lipophilicity Efficiency (LLE) | p(Interaction Strength) - logP | Efficiency of a specific chemical interaction relative to the molecule's lipophilicity. | Higher |

By applying these principles and computational approaches, a systematic understanding of the structure-activity relationships for this compound and its derivatives can be achieved, enabling the rational design of molecules with tailored chemical properties.

Future Perspectives and Emerging Research Avenues for 1 1 Methyl 1h Pyrrol 3 Yl Ethan 1 Amine

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of pyrrole (B145914) derivatives has been a subject of extensive research, with a continuous drive towards more efficient and environmentally benign catalytic systems. pharmaguideline.comorganic-chemistry.org For the synthesis of 1-(1-methyl-1H-pyrrol-3-yl)ethan-1-amine, future research will likely focus on moving beyond traditional methods to embrace novel catalytic approaches that offer higher yields, selectivity, and sustainability.

A promising area is the application of transition metal catalysts. Ruthenium-based pincer-type catalysts, for instance, have shown efficacy in the dehydrogenative coupling of secondary alcohols and amino alcohols to form substituted pyrroles. organic-chemistry.org Similarly, manganese catalysts are being explored for dehydrogenative coupling reactions, which produce hydrogen as a benign byproduct. organic-chemistry.org Copper catalysis has also emerged as a powerful tool for synthesizing polysubstituted pyrroles from simple starting materials like aldehydes, amines, and β-nitroalkenes. organic-chemistry.org The development of such catalytic systems tailored for the specific synthesis of this compound could significantly improve its production efficiency.

Organocatalysis also presents a compelling avenue. For example, the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in aqueous media for the synthesis of C- and N-substituted pyrroles has been reported, offering an eco-friendly alternative to traditional methods. scirp.org Iron(III) chloride has also been used as a catalyst for the Paal-Knorr pyrrole condensation in water, providing good to excellent yields under mild conditions. organic-chemistry.org

| Catalyst Type | Potential Advantages for Synthesis |

| Ruthenium-based pincer catalysts | High efficiency in dehydrogenative coupling reactions. |

| Manganese catalysts | Utilizes dehydrogenative coupling with hydrogen as a byproduct. |

| Copper catalysts | Enables synthesis from simple and readily available starting materials. |

| Organocatalysts (e.g., DABCO) | Allows for synthesis in environmentally friendly aqueous media. |

| Iron(III) chloride | Catalyzes the Paal-Knorr reaction under mild conditions in water. |

Exploration of Unique Reaction Pathways and Transformations

Beyond optimizing existing synthetic routes, future research will likely delve into discovering and developing unique reaction pathways and transformations for this compound. This exploration could unlock novel functionalities and applications for the compound and its derivatives.

Classic pyrrole syntheses like the Hantzsch, Knorr, and Paal-Knorr reactions remain fundamental. pharmaguideline.com However, modern organic synthesis seeks more atom-economical and convergent strategies. The Barton-Zard synthesis, which involves the reaction of an isocyanoacetate with a nitroalkene, offers a versatile route to pyrroles that could be adapted. pharmaguideline.com

Furthermore, cycloaddition reactions present a powerful tool for constructing the pyrrole ring with high regioselectivity. whiterose.ac.uk The reaction of münchnones (1,3-oxazolium-5-olates) with alkenes bearing a leaving group, for example, can provide direct access to multi-substituted pyrroles. whiterose.ac.uk Investigating such cycloaddition strategies for the synthesis of precursors to this compound could lead to more efficient and flexible synthetic routes.

Integration with Flow Chemistry and Automated Synthesis

The principles of flow chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyrroles, to achieve higher efficiency, safety, and scalability. uc.pt This technology offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. nih.gov

The Paal-Knorr and Hantzsch pyrrole syntheses have been successfully adapted to continuous flow conditions. uc.pt For instance, the Hantzsch synthesis of pyrrole-3-carboxylic acids has been performed in a preheated microreactor, demonstrating the feasibility of this approach for pyrrole synthesis. uc.pt Future research on this compound will undoubtedly explore the translation of its synthesis to a continuous flow process. This would not only enable more efficient production but also facilitate rapid optimization of reaction conditions.

Automated synthesis platforms, which combine robotics with flow chemistry or microreactors, are also poised to revolutionize the synthesis of novel pyrrole amines. researchgate.net These systems can perform numerous reactions in parallel, accelerating the discovery of new derivatives of this compound with desired properties. For example, automated nanoscale synthesis has been used to create libraries of iminopyrrolidines, showcasing the potential for high-throughput synthesis of pyrrole-based compounds. nih.gov

| Technology | Key Benefits for this compound Research |

| Flow Chemistry | Enhanced reaction control, improved safety, scalability, and higher yields. |

| Automated Synthesis | High-throughput synthesis of derivatives, rapid optimization of reaction conditions. |

Advanced Computational Design and High-Throughput Screening for New Pyrrole Amine Structures

The discovery of new pyrrole amines with specific biological activities or material properties can be significantly accelerated through the use of advanced computational design and high-throughput screening (HTS). nih.gov

Computational Design: Structure-based drug design and other computational modeling techniques can be employed to design novel analogs of this compound with enhanced affinity for specific biological targets. nih.gov By understanding the structure-activity relationships of pyrrole-based compounds, researchers can computationally predict which modifications to the core structure of this compound are most likely to lead to desired properties.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds for a specific activity. enamine.net In the context of this compound, HTS can be used to screen for derivatives with interesting biological activities, such as antimicrobial or anticancer properties. nih.gov The combination of automated synthesis and HTS creates a powerful platform for the rapid discovery of new bioactive pyrrole amines. rsc.org This approach has been successfully used to identify novel inhibitors of protein-protein interactions from a library of compounds synthesized on a nanomole scale. rsc.org

The synergy between computational design and HTS will be crucial in unlocking the full potential of this compound and its derivatives. By rationally designing new structures and then rapidly screening them for activity, researchers can efficiently navigate the vast chemical space of pyrrole amines to identify compounds with valuable applications.

Q & A

Q. What synthetic methodologies are recommended for laboratory-scale synthesis of 1-(1-methyl-1H-pyrrol-3-yl)ethan-1-amine, and what critical parameters govern reaction efficiency?

- Methodological Answer : The synthesis typically involves alkylation of pyrrole derivatives using alkyl halides under basic conditions. Key steps include:

- Step 1 : Protection of the pyrrole nitrogen using a methyl group via nucleophilic substitution (e.g., methyl iodide in the presence of NaH).

- Step 2 : Introduction of the ethanamine side chain via reductive amination or Grignard reactions.

Critical parameters include solvent choice (e.g., THF or DMF), temperature control (0–60°C), and reaction time (12–24 hours). For example, sodium hydride in DMF at 25°C yields 70–85% purity, while elevated temperatures (40°C) reduce byproducts .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H NMR (δ 6.5–7.0 ppm for pyrrole protons; δ 2.5–3.5 ppm for methyl/amine groups) and 13C NMR confirm substitution patterns.